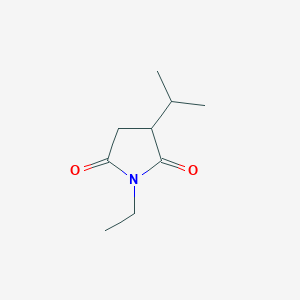
Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate often involves multistep reactions, starting from simple precursors. For instance, Hirokawa et al. (2000) described an efficient synthesis involving the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and sodium methoxide, leading to a series of transformations that yield the target compound with high regioselectivity and overall yield (Hirokawa, Horikawa, & Kato, 2000). Such methods highlight the importance of choosing the right conditions and reagents to achieve the desired product efficiently.
Molecular Structure Analysis
The molecular structure of related compounds has been determined through techniques like X-ray crystallography, providing insights into their conformation and stability. For example, studies on pyrazole derivatives have shown that X-ray diffraction combined with density-functional-theory (DFT) calculations can reveal detailed structural information, including the stability of different tautomeric forms and the impact of intramolecular hydrogen bonding on the molecule's configuration (Li-qun Shen et al., 2012).
Applications De Recherche Scientifique
Synthesis of Pyridyl–Pyrazole-3-One Derivatives and Their Cytotoxicity
Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate is utilized in the synthesis of novel compounds with potential antitumor activity. Specifically, it was involved in the creation of methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate among others, which were characterized by various analytical techniques. The compounds synthesized from methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate demonstrated selective cytotoxicity against certain tumor cell lines without harming normal liver cells, suggesting its potential in targeted cancer therapy (Q. Huang et al., 2017).
Development of Heterocyclic Compounds
Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate serves as a precursor in the development of heterocyclic compounds with significant biological activities. The synthesis processes often employ innovative techniques, including microwave-assisted reactions, to yield isothiazolopyridines, pyridothiazines, and pyridothiazepines. These compounds are of interest for their potential pharmaceutical applications due to their valuable biological properties (Ayman M. S. Youssef et al., 2012).
Photochemical Reactions
Investigations into the photochemical behavior of methyl 2-pyridinecarboxylate in methanol reveal insights into methylation and methoxylation pathways. This research provides a deeper understanding of the photochemical reactions that can modify the chemical structure of pyridinecarboxylates, potentially leading to the development of novel compounds with enhanced properties or activities (T. Sugiyama et al., 1981).
Synthesis of Antiviral Agents
The compound is also involved in the synthesis of antiviral agents, particularly through its role in creating pyridinecarboxylate derivatives. These efforts are directed towards developing new treatments for viral infections, highlighting the compound's versatility and importance in medicinal chemistry research (N. Finch et al., 1978).
Hydrothermal In Situ Ligand Reaction
Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate is instrumental in hydrothermal in situ ligand reactions leading to the synthesis of complex coordination compounds. These reactions demonstrate the compound's utility in generating materials with potential applications in catalysis and material science (Cui-Jin Li et al., 2010).
Propriétés
IUPAC Name |
methyl 6-bromo-5-hydroxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-3-5(10)6(8)9-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVHSGPZDJCNDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570955 | |
| Record name | Methyl 6-bromo-5-hydroxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170235-19-5 | |
| Record name | 2-Pyridinecarboxylic acid, 6-bromo-5-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170235-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-5-hydroxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)
![3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B62535.png)


![1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B62545.png)
![Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, [1R-(1alpha,2beta,4beta)]-(9CI)](/img/structure/B62548.png)





